molecular formula C7H4N4O4 B1352358 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid CAS No. 333767-00-3

7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No.: B1352358
CAS No.: 333767-00-3
M. Wt: 208.13 g/mol
InChI Key: CICJYYXCHDFAHJ-UHFFFAOYSA-N
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Description

7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by its fused benzene and triazole rings, with a nitro group at the 7th position and a carboxylic acid group at the 5th position. It is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including endothelial growth factor receptor (EGFR) and other biomolecules involved in cell signaling pathways . The compound’s ability to form hydrogen bonds and its aromatic character enhance its interactions with these biomolecules, making it a valuable tool in biochemical studies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with target proteins is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under various conditions, but long-term exposure can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s impact on these pathways can lead to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the nitration of 1H-benzo[d][1,2,3]triazole-5-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction mixture is usually cooled to maintain the stability of the intermediate compounds and to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

7-nitro-2H-benzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-7(13)3-1-4-6(9-10-8-4)5(2-3)11(14)15/h1-2H,(H,12,13)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICJYYXCHDFAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266399
Record name 7-Nitro-1H-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333767-00-3
Record name 7-Nitro-1H-benzotriazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333767-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-1H-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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